molecular formula C4H4F6O6S2 B174675 1,2-Bis(trifluoromethylsulfonyloxy)ethane CAS No. 18928-34-2

1,2-Bis(trifluoromethylsulfonyloxy)ethane

Cat. No.: B174675
CAS No.: 18928-34-2
M. Wt: 326.2 g/mol
InChI Key: BSGMTLNPHNLSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(trifluoromethylsulfonyloxy)ethane is a chemical compound with the molecular formula C4H4F6O6S2. It is known for its unique structure, which includes two trifluoromethylsulfonyloxy groups attached to an ethane backbone. This compound is often used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(trifluoromethylsulfonyloxy)ethane can be synthesized through several methods. One common synthetic route involves the reaction of ethylene glycol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethylsulfonyloxy)ethane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

1,2-Bis(trifluoromethylsulfonyloxy)ethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethylsulfonyloxy)ethane involves its ability to act as an electrophile in chemical reactions. The trifluoromethylsulfonyloxy groups are highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce trifluoromethyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(trifluoromethanesulfonyloxy)ethane
  • 1,2-Bis(trifluoromethylsulfonyl)ethane
  • 1,2-Bis(trifluoromethylsulfonyl)oxyethane

Uniqueness

1,2-Bis(trifluoromethylsulfonyloxy)ethane is unique due to its dual trifluoromethylsulfonyloxy groups, which impart high reactivity and stability. This makes it particularly useful in synthetic chemistry for introducing trifluoromethyl groups, which are important in pharmaceuticals and agrochemicals for enhancing bioavailability and metabolic stability .

Properties

IUPAC Name

2-(trifluoromethylsulfonyloxy)ethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O6S2/c5-3(6,7)17(11,12)15-1-2-16-18(13,14)4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGMTLNPHNLSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Preparation and handling of organometallic compounds were carried out in the absence of air and moisture under argon (Schlenk technique or glove box). All solvents required were purged with argon and dried over molecular sieves before use. 1,2-Bistrifluoromethylsulfonyloxyethane was synthesized as described by Lindner, Ekkehard; Au, Guenter von; Eberle, Hans-Juergen; Chem.Ber.; 114; 2; 1981; 810-813. The preparations of 1,3-bistrifluoromethylsulfonyloxypropane and 1,2-bistrifluoromethylsulfonyloxycyclohexane were carried out analogously. The indenes used were prepared as described in WO 9840331.
[Compound]
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organometallic
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1,3-bistrifluoromethylsulfonyloxypropane
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1,2-bistrifluoromethylsulfonyloxycyclohexane
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0 (± 1) mol
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